4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine
Description
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-chlorophenyl group at position 2, and a morpholine ring at position 3. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₉H₁₆ClN₂O₄S, with a molecular weight of 439.3 g/mol. The compound’s synthesis typically involves cyclization reactions of sulfonamide precursors under controlled conditions, as inferred from analogous oxazole derivatives.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVRXSTOSCCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Oxazole Core Formation
The oxazole ring serves as the central scaffold for subsequent functionalization. Two primary strategies dominate:
Hantzsch Oxazole Synthesis
The classical Hantzsch method involves cyclocondensation of a β-ketoamide with an aldehyde in the presence of an ammonia source. For this compound, 4-chlorobenzaldehyde reacts with a β-ketoamide derived from benzenesulfonylacetamide under refluxing ethanol. The reaction proceeds via imine intermediate formation, followed by cyclization to yield 2-(4-chlorophenyl)-4-(benzenesulfonyl)-1,3-oxazole. Typical conditions include:
- Solvent: Ethanol or acetonitrile
- Temperature: 80–100°C
- Yield: 60–75%
Cyclization of N-Acylated Precursors
Alternative approaches utilize N-acylated α-amino ketones, which undergo dehydration-cyclization in acidic media. For instance, treating N-(benzenesulfonyl)glycine with 4-chlorophenylacetyl chloride in the presence of phosphorus oxychloride generates the oxazole nucleus. This method offers higher regioselectivity but requires stringent moisture control.
Optimization of Sulfonation and Functional Group Compatibility
Benzenesulfonyl Group Incorporation
Sulfonation is typically performed early in the synthesis to avoid side reactions. Benzenesulfonyl chloride reacts with the oxazole precursor in dichloromethane under basic conditions (triethylamine or pyridine). Critical considerations:
- Temperature: 0–5°C (to minimize sulfone overformation)
- Stoichiometry: 1.1 equivalents of sulfonyl chloride
Protecting Group Strategies
The 4-chlorophenyl and morpholine groups necessitate orthogonal protection. For example, tert-butoxycarbonyl (Boc) protection of morpholine during sulfonation prevents undesired sulfonamide formation. Deprotection with trifluoroacetic acid restores the morpholine moiety without affecting other functionalities.
Industrial-Scale Synthesis and Process Chemistry
Patent literature highlights scalable approaches for analogous morpholine-containing oxazoles:
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Byproduct Formation
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chlorides.
- Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98%).
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzene thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce benzene thiol derivatives .
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings :
Steric and Electronic Effects: The benzhydryl-substituted analog (C₂₆H₂₃ClN₂O₄S) exhibits increased steric hindrance, which may reduce binding flexibility but enhance selectivity in enzyme interactions.
Biological Activity :
- Compounds with phenyl or benzhydryl groups at position 2 of the oxazole ring demonstrate moderate to strong superoxide inhibitory activity, with IC₅₀ values comparable to ascorbic acid (6–10 μM).
- The thiazole analog (C₂₁H₂₂N₂O₃S₃) shows higher lipophilicity (XLogP3 = 4.5), suggesting improved membrane permeability but reduced bioavailability.
Synthetic Feasibility :
- Derivatives with simpler substituents (e.g., phenyl instead of benzhydryl) are synthesized in higher yields (>85%) due to fewer steric complications during cyclization.
Research Implications and Limitations
- Advantages of Target Compound : The balanced electronic profile of this compound makes it a versatile scaffold for drug discovery, particularly in targeting kinases or inflammatory pathways.
- Limitations : Structural analogs with bulky groups (e.g., benzhydryl) face challenges in pharmacokinetics, such as poor aqueous solubility.
- Future Directions : Computational studies (e.g., using Multiwfn ) could optimize substituent effects on electron density and binding affinity.
Biological Activity
The compound 4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 495.0 g/mol. The compound features several functional groups that contribute to its biological activity, including a morpholine ring and an oxazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O6S2 |
| Molecular Weight | 495.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | IQHDSGHMYYCJEP-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease processes. The presence of the benzenesulfonyl and oxazole groups enhances its ability to interact with biological macromolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways, impacting cellular responses.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : Research has shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : Some studies suggest that compounds with a similar structure may possess antimicrobial properties, making them candidates for the development of new antibiotics.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Zhang et al. (2023) demonstrated that a related oxazole derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
- Antimicrobial Effects : In another study by Lee et al. (2022), derivatives of benzenesulfonamide were tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting potential as a new class of antibiotics.
- Inhibition of Enzymatic Activity : Research published by Kumar et al. (2021) highlighted the ability of similar compounds to inhibit specific kinases involved in cancer progression, providing insights into their therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. A validated method (adapted from oxazole derivatives) includes:
Condensation of 4-(4-chlorophenylsulfonyl)benzamide with morpholine derivatives in anhydrous dichloromethane.
Activation with ethyl chloroformate under basic conditions (e.g., 1.4-methylmorpholine), followed by cyclization.
Key parameters:
- Temperature : Room temperature for activation, reflux for cyclization.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
- Yield : Up to 93% when using stoichiometric control and recrystallization from cyclohexane .
Alternative routes (e.g., phosphorus oxychloride-mediated cyclization) may require elevated temperatures (reflux for 4 hours) but lack yield data for this specific compound .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and substitution patterns (e.g., 4-chlorophenyl and benzenesulfonyl groups). Key signals include downfield shifts for sulfonyl-linked protons (~δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and dihedral angles between the oxazole and morpholine moieties, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 455.08 for C₂₅H₂₂ClN₂O₄S) .
Advanced Research Questions
Q. How do structural modifications at the benzenesulfonyl group impact the compound's biological activity?
- Methodological Answer :
- Functional Group Replacement : Substituting the benzenesulfonyl group with alkylsulfonyl or heteroarylsulfonyl moieties alters electronic properties (e.g., electron-withdrawing effects) and binding affinity to targets like cyclooxygenase (COX) enzymes.
- Biological Assays : Comparative IC₅₀ studies using COX-1/COX-2 inhibition assays (e.g., ELISA-based screening) reveal that halogenated sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) enhance selectivity for COX-2 due to improved hydrophobic interactions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution at the sulfonyl oxygen, correlating with hydrogen-bonding capacity in enzyme active sites .
Q. What strategies resolve contradictions in reported cytotoxicity data for oxazole-morpholine hybrids?
- Methodological Answer :
- Standardized Assays : Discrepancies in IC₅₀ values (e.g., HeLa vs. MCF-7 cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Use of ATP-based viability assays with controlled FBS (10%) and 48-hour exposure minimizes variability .
- Metabolic Stability Testing : Liver microsome studies (e.g., human S9 fraction) assess whether rapid metabolism explains low activity in certain models. Phase I metabolites (e.g., hydroxylated morpholine) can be identified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
